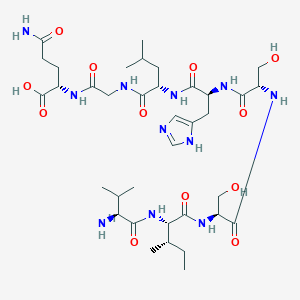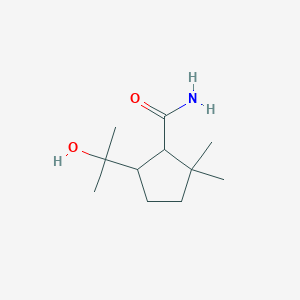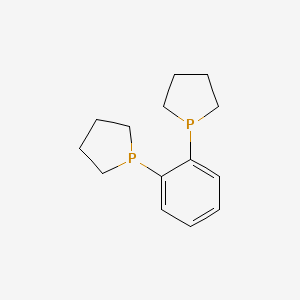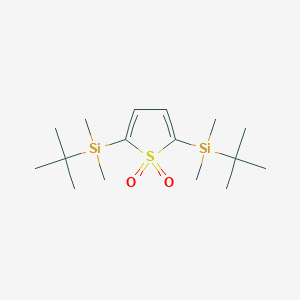
N,N'-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzenesulfonamide is a chemical compound known for its unique structure and properties This compound is characterized by the presence of two benzene sulfonamide groups attached to a central 2,2-dichloro-2-phenylethane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzenesulfonamide typically involves the reaction of 2,2-dichloro-2-phenylethane with benzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like sodium hydroxide, nucleophiles such as amines, and oxidizing or reducing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzenesulfonamide depend on the type of reaction. For example, nucleophilic substitution reactions may yield substituted sulfonamides, while oxidation reactions may produce sulfonic acids .
Scientific Research Applications
N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecules. The pathways involved in these interactions depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
N,N’-(2,2-Diphenylethane-1,1-diyl)dibenzenesulfonamide: Similar structure but lacks the chlorine atoms, leading to different reactivity and properties.
N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dithiophene: Contains thiophene groups instead of benzene sulfonamide, resulting in different electronic properties and applications
Uniqueness
Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound in scientific research .
Properties
CAS No. |
147116-70-9 |
|---|---|
Molecular Formula |
C20H18Cl2N2O4S2 |
Molecular Weight |
485.4 g/mol |
IUPAC Name |
N-[1-(benzenesulfonamido)-2,2-dichloro-2-phenylethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H18Cl2N2O4S2/c21-20(22,16-10-4-1-5-11-16)19(23-29(25,26)17-12-6-2-7-13-17)24-30(27,28)18-14-8-3-9-15-18/h1-15,19,23-24H |
InChI Key |
MRFHCKTWSYFALK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(NS(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]aniline](/img/structure/B12549401.png)


![4-[2-(Benzenesulfonyl)-1-(4-methylphenyl)-2-phenylethyl]morpholine](/img/structure/B12549411.png)


![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene}](/img/structure/B12549425.png)
![{[4-(Trifluoromethyl)phenyl]amino}acetonitrile](/img/structure/B12549445.png)

![Bis[2-(1,3-benzoxazol-2-yl)-4-fluorophenyl]methanone](/img/structure/B12549455.png)




